4-[3,5-bis[4-(hydrazinecarbonyl)phenyl]phenyl]benzohydrazide
Beschreibung
4-[3,5-bis[4-(hydrazinecarbonyl)phenyl]phenyl]benzohydrazide is a triarylbenzohydrazide derivative characterized by a central benzene ring substituted with two 4-(hydrazinecarbonyl)phenyl groups at the 3- and 5-positions, and a benzohydrazide moiety at the 4-position. This compound belongs to the hydrazide class, which is widely studied for its bioactive properties, including antimicrobial, anticancer, and enzyme-inhibitory activities. Its synthesis typically involves multi-step reactions, including Friedel-Crafts alkylation, hydrazide formation, and nucleophilic substitutions, as seen in analogous triazole and hydrazone derivatives .
Eigenschaften
IUPAC Name |
4-[3,5-bis[4-(hydrazinecarbonyl)phenyl]phenyl]benzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N6O3/c28-31-25(34)19-7-1-16(2-8-19)22-13-23(17-3-9-20(10-4-17)26(35)32-29)15-24(14-22)18-5-11-21(12-6-18)27(36)33-30/h1-15H,28-30H2,(H,31,34)(H,32,35)(H,33,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXNHHBBMWCOCBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CC(=C2)C3=CC=C(C=C3)C(=O)NN)C4=CC=C(C=C4)C(=O)NN)C(=O)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Sequential Aryl Coupling Followed by Hydrazide Formation
This method involves constructing the triarylbenzene core through coupling reactions, followed by global ester-to-hydrazide conversion. Key steps include:
-
Core Assembly : Suzuki-Miyaura cross-coupling of 1,3,5-tribromobenzene with 4-methoxycarbonylphenylboronic acid to install ester groups at the 3,5-positions. A subsequent coupling at the 4-position introduces the benzoyl ester moiety.
-
Hydrazine Treatment : Refluxing the triester intermediate with excess hydrazine hydrate in ethanol converts all methoxycarbonyl groups to hydrazides.
Modular Synthesis via Pre-Functionalized Building Blocks
Here, individual hydrazide-containing aryl units are synthesized separately and later coupled. For example:
-
Hydrazide Precursor Synthesis : 4-Hydrazinecarbonylphenylboronic acid is prepared by reacting 4-cyanophenylboronic acid with hydrazine under acidic conditions.
-
Core Coupling : Palladium-catalyzed coupling of these boronic acids with a 1,3,5-tribromobenzene core yields the target structure after deprotection.
Detailed Preparation Methods
Synthesis of Methyl 4-[3,5-Bis(4-Methoxycarbonylphenyl)Phenyl]Benzoate
A mixture of 1,3,5-tribromobenzene (1.0 eq), 4-methoxycarbonylphenylboronic acid (3.2 eq), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ (3.0 eq) in degassed toluene/ethanol (3:1) is stirred at 85°C for 24 h. The product is purified via column chromatography (hexane/ethyl acetate, 4:1), yielding a white solid (68%).
Key Characterization Data :
Hydrazine-Mediated Ester-to-Hydrazide Conversion
The triester (1.0 eq) is refluxed with hydrazine hydrate (10 eq) in absolute ethanol for 12 h. The precipitate is filtered, washed with cold ethanol, and recrystallized from DMF/water (1:5), yielding the target compound as a pale-yellow solid (82%).
Optimization Insights :
Synthesis of 4-Hydrazinecarbonylphenylboronic Acid
4-Cyanophenylboronic acid (1.0 eq) is heated with hydrazine hydrate (5 eq) in acetic acid at 100°C for 6 h. The resultant hydrazide is isolated via precipitation (yield: 74%).
Suzuki Coupling Assembly
The boronic acid (3.0 eq) is coupled with 4-bromo-N-(4-bromophenyl)benzohydrazide using Pd(OAc)₂/XPhos in THF/H₂O (3:1) at 80°C. After column purification (CH₂Cl₂/MeOH, 9:1), the product is obtained in 58% yield.
Challenges :
-
Boronic Acid Stability : Hydrazide-containing boronic acids are prone to protodeboronation; thus, reactions require strict anhydrous conditions.
-
Steric Hindrance : Coupling at the 3,5-positions of the central benzene ring necessitates bulky ligands (e.g., XPhos) to enhance catalytic activity.
Characterization and Analytical Validation
Spectroscopic Confirmation
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water gradient) reveals ≥98% purity, with retention time = 12.7 min.
Comparative Analysis of Synthetic Routes
| Parameter | Direct Hydrazination | Stepwise Coupling |
|---|---|---|
| Yield | 82% | 58% |
| Reaction Time | 12 h | 48 h |
| Purification Difficulty | Moderate (recrystallization) | High (column chromatography) |
| Scalability | Suitable for gram-scale | Limited to milligram-scale |
Key Findings :
-
The direct hydrazination route offers superior yields and scalability but requires a pure triester precursor.
-
Stepwise coupling allows modular functionalization but suffers from low yields due to steric effects.
Challenges and Optimization Strategies
Analyse Chemischer Reaktionen
Types of Reactions
5’-(4-(Hydrazinecarbonyl)phenyl)-[1,1’:3’,1’‘-terphenyl]-4,4’'-dicarbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazinecarbonyl groups to amines.
Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the phenyl rings .
Wissenschaftliche Forschungsanwendungen
5’-(4-(Hydrazinecarbonyl)phenyl)-[1,1’:3’,1’‘-terphenyl]-4,4’'-dicarbohydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s hydrazinecarbonyl groups make it a potential candidate for developing biologically active molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Wirkmechanismus
The mechanism by which 5’-(4-(Hydrazinecarbonyl)phenyl)-[1,1’:3’,1’‘-terphenyl]-4,4’'-dicarbohydrazide exerts its effects involves interactions with molecular targets and pathways. The hydrazinecarbonyl groups can form covalent bonds with various biomolecules, potentially inhibiting or modifying their activity. This can lead to changes in cellular processes and pathways, making the compound a valuable tool for studying biological systems .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Spectroscopic and Crystallographic Differences
- IR Spectra : The title compound’s IR profile would show distinct C=O (hydrazide) and NH stretches, similar to hydrazinecarbothioamides (e.g., 1243–1258 cm⁻¹ for C=S in ). However, the absence of C=S or S–H bands (e.g., ~2500–2600 cm⁻¹) differentiates it from triazole-thiones .
Comparative Data Tables
Table 1: Structural and Spectral Comparison
Table 2: Hypothetical Bioactivity Comparison
Key Research Findings
Stability : The title compound’s lack of tautomerism (unlike triazole-thiones) may improve pharmacokinetic stability .
Solubility : Bulky hydrazinecarbonyl groups could enhance water solubility compared to simpler benzoic acid derivatives (e.g., 4-hydroxybenzoic acid, ).
Biologische Aktivität
4-[3,5-bis[4-(hydrazinecarbonyl)phenyl]phenyl]benzohydrazide is a complex hydrazone derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, focusing on its anticancer, anti-inflammatory, and enzyme inhibition capabilities.
Chemical Structure
The compound features a unique structure characterized by:
- Hydrazinecarbonyl groups which are known for their reactivity and ability to form covalent bonds with biological targets.
- Phenyl rings that may contribute to the compound's lipophilicity and interaction with cellular membranes.
Anticancer Activity
Recent studies have demonstrated that hydrazone derivatives exhibit significant anticancer properties. For instance, compounds similar to 4-[3,5-bis[4-(hydrazinecarbonyl)phenyl]phenyl]benzohydrazide have shown promising results against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | MCF-7 (Breast Cancer) | 5.85 | |
| Compound B | A549 (Lung Cancer) | 3.0 | |
| Compound C | HCT116 (Colon Cancer) | 0.63–1.32 |
These findings suggest that the compound may inhibit cell proliferation effectively, potentially through mechanisms such as apoptosis induction or cell cycle arrest.
Enzyme Inhibition
Hydrazone derivatives have also been investigated for their inhibitory effects on key enzymes involved in various biological processes. For example:
- Acetylcholinesterase (AChE) : Compounds similar to 4-[3,5-bis[4-(hydrazinecarbonyl)phenyl]phenyl]benzohydrazide have shown dual inhibition of AChE and butyrylcholinesterase (BChE), with IC50 values ranging from 27.0 to 106.8 µM for AChE and 58.0 to 277.5 µM for BChE, indicating potential applications in treating neurodegenerative diseases like Alzheimer's .
Anti-inflammatory Activity
The anti-inflammatory potential of hydrazone derivatives has been explored in several studies. For instance, certain derivatives have exhibited significant inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), suggesting that they may be beneficial in managing inflammatory conditions.
The biological activity of 4-[3,5-bis[4-(hydrazinecarbonyl)phenyl]phenyl]benzohydrazide is likely attributed to its ability to form covalent bonds with nucleophilic sites on proteins or enzymes, thereby inhibiting their function. This interaction can disrupt critical cellular processes leading to apoptosis in cancer cells or modulation of inflammatory responses.
Case Studies
- Case Study on Anticancer Activity : In vitro studies on MCF-7 cells revealed that treatment with a hydrazone derivative led to a significant increase in apoptosis markers, including caspase-3 activation and PARP cleavage.
- Enzyme Inhibition Study : A comparative analysis of various hydrazone derivatives indicated that modifications at the phenyl rings could enhance enzyme binding affinity and selectivity towards AChE over BChE.
Q & A
Basic Question: What are the optimal synthetic routes for preparing 4-[3,5-bis[4-(hydrazinecarbonyl)phenyl]phenyl]benzohydrazide?
Methodological Answer:
- Step 1 : Utilize a multi-step condensation reaction starting with 4-carboxybenzaldehyde derivatives. React these with phenylhydrazine derivatives under acidic conditions (e.g., HCl catalysis) to form hydrazide linkages .
- Step 2 : Purify intermediates via recrystallization in ethanol/water mixtures to remove unreacted monomers.
- Step 3 : Characterize intermediate products using FT-IR to confirm hydrazide (-CONHNH2) formation (stretching bands at ~1650 cm⁻¹ and 3300 cm⁻¹) .
- Step 4 : Optimize reaction yields (typically 60-75%) by controlling stoichiometric ratios (1:2 for aldehyde:hydrazine) and refluxing in anhydrous THF .
Basic Question: How is the crystal structure of this compound analyzed, and what intermolecular interactions stabilize its lattice?
Methodological Answer:
- X-ray Diffraction (XRD) : Single crystals grown via slow evaporation in DMSO/water are analyzed at 110 K. Data collection parameters include λ = 0.71073 Å (Mo-Kα radiation) and φ/ω scans .
- Hydrogen Bonding : The hydrazide groups form N-H···O and C-H···O interactions, creating a 2D supramolecular network. DFT calculations (B3LYP/6-31G*) validate bond lengths and angles .
- Lattice Energy : Calculated using PIXEL software to quantify contributions from van der Waals, electrostatic, and polarization forces (~150 kJ/mol) .
Advanced Question: How can computational methods predict this compound’s potential as a ligand in coordination chemistry?
Methodological Answer:
- DFT Studies : Optimize geometry at the B3LYP/6-311++G(d,p) level to identify electron-rich sites (e.g., carbonyl oxygen and hydrazine nitrogen) for metal binding .
- Molecular Electrostatic Potential (MEP) Maps : Highlight regions of negative charge (e.g., carbonyl O: −0.45 e) suitable for coordinating transition metals (e.g., Cu²⁺, Fe³⁺) .
- Docking Simulations : Use AutoDock Vina to model interactions with metalloenzyme active sites (e.g., urease inhibition with ∆G = −8.2 kcal/mol) .
Advanced Question: What strategies resolve contradictions in spectroscopic data (e.g., NMR vs. XRD) for this compound?
Methodological Answer:
- Case Study : If NMR shows a single hydrazide proton signal (δ 10.2 ppm) but XRD reveals bifurcated hydrogen bonds, reconcile by:
- Data Integration : Use Gaussian-derived chemical shifts (GIAO method) to validate experimental NMR assignments .
Basic Question: How is the thermal stability of this compound assessed under different environmental conditions?
Methodological Answer:
- TGA/DSC Analysis : Heat samples from 25°C to 600°C (10°C/min, N₂ atmosphere). Decomposition onset at ~220°C indicates stability up to physiological temperatures .
- Kinetic Studies : Apply the Flynn-Wall-Ozawa method to calculate activation energy (Ea ≈ 150 kJ/mol), suggesting moderate thermal resistance .
Advanced Question: What methodologies evaluate its potential in pH-responsive drug delivery systems?
Methodological Answer:
- Hydrazide Functionalization : Conjugate with doxorubicin via pH-labile hydrazone linkages. Monitor release kinetics (e.g., 80% at pH 5.0 vs. 20% at pH 7.4) using HPLC .
- Cellular Uptake Studies : Label with FITC and image via confocal microscopy in HeLa cells. Quantify intracellular accumulation (e.g., 2.5-fold increase at 24 h) .
Advanced Question: How do solvent polarity and substituent effects influence its fluorescence properties?
Methodological Answer:
- Solvatochromism : Measure emission spectra in solvents of varying polarity (e.g., λem = 450 nm in hexane vs. 510 nm in DMSO). Correlate with Reichardt’s ET(30) scale .
- TD-DFT Calculations : Simulate excited-state transitions (e.g., S0→S1 at 3.1 eV) to explain redshift in polar solvents due to intramolecular charge transfer (ICT) .
Basic Question: What analytical techniques confirm the absence of synthetic byproducts?
Methodological Answer:
- HPLC-MS : Use a C18 column (ACN/water gradient) to separate impurities. Detect parent ion [M+H]⁺ at m/z 589.2 and confirm purity >98% .
- Elemental Analysis : Compare experimental C/N/H ratios (e.g., C: 67.2%, N: 14.1%) with theoretical values to validate stoichiometry .
Advanced Question: How is this compound utilized in designing supramolecular frameworks?
Methodological Answer:
- Co-crystallization : Combine with trimesic acid to form hydrogen-bonded networks (R22(8) motifs). Analyze porosity via BET surface area measurements (~450 m²/g) .
- Topological Analysis : Use TOPOSPro to classify network topology (e.g., pcu for primitive cubic) based on XRD-derived connectivity .
Advanced Question: What are the challenges in scaling up synthesis while maintaining reproducibility?
Methodological Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
